1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole
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Overview
Description
1-(Difluoromethyl)-5-(propoxymethyl)-1H-pyrazole is a chemical compound that has garnered significant interest in various fields of scientific research This compound features a pyrazole ring substituted with a difluoromethyl group and a propoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of pyrazole derivatives with difluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize advanced techniques such as continuous flow reactors to ensure consistent quality and efficiency . The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-5-(propoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium azide or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
1-(Difluoromethyl)-5-(propoxymethyl)-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways . This interaction is crucial for its bioactivity and therapeutic potential.
Comparison with Similar Compounds
1-(Trifluoromethyl)-5-(propoxymethyl)-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-3-(propoxymethyl)-1H-pyrazole: Similar structure but with the difluoromethyl group at a different position on the pyrazole ring.
Uniqueness: 1-(Difluoromethyl)-5-(propoxymethyl)-1H-pyrazole is unique due to the specific positioning of the difluoromethyl group, which influences its chemical reactivity and biological activity. This positioning can lead to different interactions with molecular targets compared to its analogs .
Properties
IUPAC Name |
1-(difluoromethyl)-5-(propoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N2O/c1-2-5-13-6-7-3-4-11-12(7)8(9)10/h3-4,8H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMXYMNOOSZIKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC=NN1C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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